Cas no 870-50-8 (Di-tert-butyl Azodicarboxylate)

Di-tert-butyl Azodicarboxylate (DBAD) is a versatile azo compound widely employed as a dehydrogenation agent and radical initiator in organic synthesis. Its key advantages include high reactivity in Mitsunobu reactions, facilitating esterification and etherification under mild conditions. DBAD is particularly valued for its stability and ease of handling compared to other azo reagents, reducing risks associated with decomposition. It also serves as a selective oxidizing agent in the synthesis of heterocycles and functional group transformations. The tert-butyl groups enhance solubility in organic solvents, improving reaction efficiency. DBAD’s consistent performance makes it a reliable choice for peptide coupling and other complex synthetic applications.
Di-tert-butyl Azodicarboxylate structure
870-50-8 structure
Product Name:Di-tert-butyl Azodicarboxylate
CAS No:870-50-8
MF:C10H18N2O4
MW:230.260922908783
MDL:MFCD00015001
CID:40105
PubChem ID:329749512
Update Time:2026-01-09

Di-tert-butyl Azodicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Di-tert-butyl diazene-1,2-dicarboxylate
    • DBAD
    • Di-tert-butyl azodicarboxylate
    • Azodicarboxylic acid di-tert-butyl ester
    • DI-T-BUTYL AZODICARBOXYLATE
    • Di-tert-Butyl azodic
    • DI-TERT-BUTYL AZODICARBOXYALTE
    • di-tert-butylazadicarboxylate
    • tert-butyl azodicarboxylate
    • Bis(1,1-dimethylethyl)azodicarboxylate
    • Di-tert-butyl azodiformate
    • NSC 109889
    • Di-tert-butylazodicarboxylate
    • (E)-di-tert-butyl diazene-1,2-dicarboxylate
    • Azodicarboxylicaciddi-tert-butylester
    • (Z)-di-tert-butyl diazene-1,2-dicarboxylate
    • tert-butyl {[(tert-butyl)oxycarbonyl]diazenyl}formate
    • di-tert-butylazocarboxylate
    • di t-butyl azodicarboxylate
    • Ditertbutyl azodicarboxylate
    • N-{[(tert-butoxy)carbonyl]imino}(tert-butoxy)formamide
    • di-tert-butyl azocarboxylate
    • d
    • Diazenedicarboxylic acid, bis(1,1-dimethylethyl) ester (9CI)
    • Formic acid, azodi-, di-tert-butyl ester (7CI, 8CI)
    • Di-tert-butyl diazodicarboxylate
    • Di-(tert-butyl) diazene-1,2-dicarboxylate
    • di-tert-butyl (Z)-diazene-1,2-dicarboxylate
    • AKOS024348865
    • QKSQWQOAUQFORH-QXMHVHEDSA-N
    • Di-t-butyl diazene-1,2-dicarboxylate
    • 1,2-Diazenedicarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester
    • di-tert-butyl azo-dicarboxylate
    • 870-50-8
    • DB-092111
    • di-tert-butyl (E)-diazene-1,2-dicarboxylate
    • di-tert-butyl(Z)-diazene-1,2-dicarboxylate
    • C93517
    • bis(1,1-dimethylethyl) 1,2-diazenedicarboxylate
    • D3544
    • di-tert.-butyl azodicarboxylate
    • di-tertbutyl-azodicarboxylate
    • tert-butyl-N-tert-butoxycarbonyliminocarbamate
    • SY009708
    • di tert-butyl azodicarboxylate
    • 862421-89-4
    • NS00042580
    • ditert-butyl azodicarboxylate
    • DTXSID201306310
    • N-[(tert-butoxycarbonyl)imino](tert-butoxy)formamide
    • Bis(1,1-dimethylethyl) (E)-1,2-diazenedicarboxylate
    • di-t-butyl-azo-dicarboxylate
    • azodicarboxylic acid di-t-butyl ester
    • QKSQWQOAUQFORH-UHFFFAOYSA-N
    • di-tert-butyl-azodicarboxylate
    • AB2802
    • di-tert-butyl azocarboxylic acid
    • di-tert-butyl(e)-diazene-1,2-dicarboxylate
    • di-tertbutyl azodicarboxylate
    • Di-tert-butyl Azodicarboxylate
    • MDL: MFCD00015001
    • Inchi: 1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3
    • InChI Key: QKSQWQOAUQFORH-UHFFFAOYSA-N
    • SMILES: O=C(OC(C)(C)C)N=NC(OC(C)(C)C)=O
    • BRN: 1911434

Computed Properties

  • Exact Mass: 230.12700
  • Monoisotopic Mass: 230.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.0600
  • Melting Point: 89-92 °C (lit.)
    89-92 °C
  • Boiling Point: 287.1 °C at 760 mmHg
  • Flash Point: 107.2℃
  • Refractive Index: 1.459
  • Water Partition Coefficient: Insoluble
  • PSA: 77.32000
  • LogP: 3.30880
  • Solubility: Insoluble in water
  • Sensitiveness: Light Sensitive

Di-tert-butyl Azodicarboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:1325
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39-S16
  • Hazardous Material Identification: Xi
  • Risk Phrases:R11; R36/37/38
  • HazardClass:3
  • PackingGroup:II
  • Storage Condition:2-8°C

Di-tert-butyl Azodicarboxylate Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Di-tert-butyl Azodicarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  -10 °C → rt
2.1 Reagents: Pyridine ,  Bromine Solvents: Dichloromethane ;  0.5 h, 0 °C
Reference
Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis
Zhang, Yunfei; et al, ACS Catalysis, 2019, 9(10), 9259-9264

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  -10 °C → rt
2.1 Reagents: Pyridine ,  Bromine Solvents: Dichloromethane ;  0.5 h, 0 °C
Reference
Synthesis of 2H-chromenes via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Zhang, Yunfei; et al, ChemRxiv, 2019, 1, 1-6

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Bromine Solvents: Dichloromethane ;  15 min, 0 °C
Reference
Investigation of the oxidation ability of protected hydrazine derivatives
Jurmann, Gea; et al, Journal of Chemical Research, 2005, (10), 661-662

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water ;  30 min, 50 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
Reference
Hydrogen peroxide based oxidation of hydrazines using HBr catalyst
Wang, Jian ; et al, Tetrahedron, 2021, 102,

Production Method 5

Reaction Conditions
1.1 Solvents: Pyridine ,  Water
2.1 Solvents: Dichloromethane ,  Pyridine ,  Water
Reference
tert-Butyl azodiformate
Carpino, Louis A.; et al, Organic Syntheses, 1964, 44, 18-20

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  -10 °C → rt
2.1 Reagents: Pyridine ,  Bromine Solvents: Dichloromethane ;  0.5 h, 0 °C
Reference
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis
Zhang, Yunfei; et al, Organic Letters, 2020, 22(15), 6026-6030

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  10 °C
1.2 Reagents: Sodium carbonate ,  1,1-Dimethylethyl carbonochloridate Solvents: Water ;  10 °C; 30 min, 20 °C
2.1 Reagents: Pyridine ,  Bromine Solvents: Dichloromethane ;  0 °C; 90 min, 0 °C
Reference
Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light
Marz, M.; et al, Organic & Biomolecular Chemistry, 2017, 15(9), 1970-1975

Di-tert-butyl Azodicarboxylate Raw materials

Di-tert-butyl Azodicarboxylate Preparation Products

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Amadis Chemical Company Limited
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Di-tert-butyl Azodicarboxylate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Di-tert-butyl Azodicarboxylate

Introduction to Di-tert-butyl Azodicarboxylate (CAS No. 870-50-8)

Di-tert-butyl Azodicarboxylate, with the chemical formula C10H14N2O4 and CAS number 870-50-8, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is widely recognized for its utility as an azodicarboxylate ester, which serves as a versatile intermediate in the synthesis of various pharmacologically active molecules.

The structure of Di-tert-butyl Azodicarboxylate features a highly reactive azo group (-N=N-) linked to two tert-butyl carbonyl groups. This unique arrangement imparts exceptional reactivity, making it a valuable reagent in the formation of carbon-carbon and carbon-nitrogen bonds. The tert-butyl groups not only enhance the stability of the compound but also influence its solubility and reactivity profiles, making it particularly useful in organic transformations.

In recent years, Di-tert-butyl Azodicarboxylate has garnered considerable attention in the development of novel pharmaceuticals. Its role as a synthetic intermediate has been leveraged in the creation of complex molecules with therapeutic potential. For instance, it has been employed in the synthesis of non-peptide inhibitors targeting various biological pathways. These inhibitors are crucial in drug discovery, particularly for diseases where traditional peptide-based therapies face limitations.

One of the most compelling applications of Di-tert-butyl Azodicarboxylate is in the field of kinase inhibition. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have utilized this compound to develop small-molecule inhibitors that selectively target specific kinases. By modifying the structure of Di-tert-butyl Azodicarboxylate, scientists have been able to create derivatives with enhanced binding affinity and selectivity, thereby improving therapeutic efficacy.

The reactivity of Di-tert-butyl Azodicarboxylate makes it an excellent candidate for C-N bond formation, which is a fundamental transformation in organic synthesis. This capability has been exploited in the construction of complex heterocyclic frameworks, which are prevalent in many biologically active compounds. The ability to efficiently introduce nitrogen-containing moieties into target molecules has opened new avenues for drug design and development.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. Di-tert-butyl Azodicarboxylate has been incorporated into several environmentally friendly synthetic routes, reducing reliance on hazardous reagents and minimizing waste generation. These innovations align with global efforts to promote sustainable practices in pharmaceutical manufacturing.

The compound's versatility extends to its use as a cross-coupling agent, where it facilitates the formation of carbon-carbon bonds under mild conditions. This has been particularly beneficial in constructing complex molecular architectures required for advanced drug candidates. The efficiency and selectivity offered by Di-tert-butyl Azodicarboxylate make it indispensable in modern synthetic chemistry.

In conclusion, Di-tert-butyl Azodicarboxylate (CAS No. 870-50-8) is a cornerstone compound in pharmaceutical research and organic synthesis. Its unique structural features and reactivity profile have enabled significant advancements in drug development, particularly in the areas of kinase inhibition and non-peptide inhibitor synthesis. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in the chemical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:870-50-8)Di-tert-Butyl azodicarboxylate
A10360
Purity:99%
Quantity:500g
Price ($):158.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:870-50-8)Di-tert-Butyl azodicarboxylate
sfd15532
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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